![molecular formula C18H22N4OS B2394699 2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851808-96-3](/img/structure/B2394699.png)
2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a triazole ring, and a piperidine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, 1,2,4-triazoles can be synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a triazole ring, and a piperidine ring. The exact structure would need to be confirmed by spectral data, such as NMR and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
Thiazolo[3,2-b]-1,2,4-triazoles, including variants like 2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have been studied for their synthesis and potential anti-inflammatory activities. One study demonstrated the synthesis of these compounds and their evaluation for anti-inflammatory effectiveness. This research is significant in exploring the therapeutic potential of these compounds in treating inflammation-related conditions (Tozkoparan et al., 1999).
Antimicrobial and Antioxidant Activities
Another aspect of research on these compounds includes their antimicrobial and antioxidant activities. A study synthesized derivatives containing 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole, screening them for antimicrobial and antioxidant properties. This kind of research is crucial for discovering new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Saundane & Manjunatha, 2016).
Anticancer Properties
Studies have also been conducted on thiazolo[3,2-b][1,2,4]triazoles for their potential anticancer properties. One research synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, assessing their anticancer activity. Such studies are critical for the development of new cancer treatments (Gomha et al., 2017).
Pesticidal Activities
The use of thiazolo[3,2-b][1,2,4]triazoles in pest control has been explored, with studies focusing on the synthesis of derivatives and their application as pesticides. This line of research contributes to the development of new, potentially more effective pest control agents (Choi et al., 2015).
CNS Penetrability and Antagonist Properties
In neuroscience research, certain thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their ability to penetrate the central nervous system and act as antagonists. This type of research has implications for the development of drugs that target the central nervous system (Rosen et al., 1990).
Antibacterial Activities
Research on thiazolo[3,2-b][1,2,4]triazoles has also involved their potential antibacterial activities. The synthesis of new derivatives and their evaluation against various bacterial strains contribute to finding new antibacterial agents, a critical area of research in medical science (Atta et al., 2011).
Future Directions
Properties
IUPAC Name |
2-methyl-5-[(4-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-8-10-21(11-9-12)15(14-6-4-3-5-7-14)16-17(23)22-18(24-16)19-13(2)20-22/h3-7,12,15,23H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMVJJLPOHVSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2394619.png)

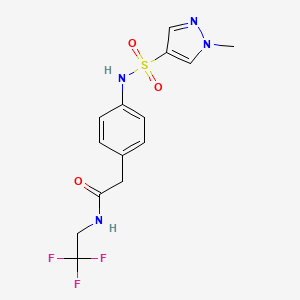

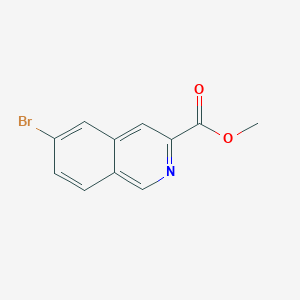
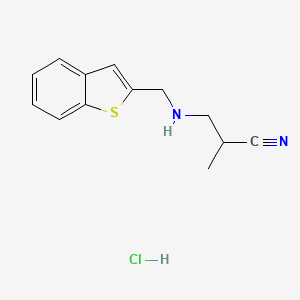


![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
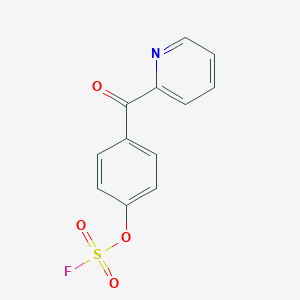
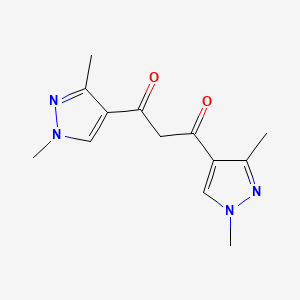
![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)
